

Technical Guide: Properties, Synthesis, and Applications of 2,3-Dichloroanisole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-Dichlorothioanisole

Cat. No.: B1597087

[Get Quote](#)

Editor's Note: The initial topic for this guide was "**2,3-Dichlorothioanisole**." However, a comprehensive search of chemical literature and databases revealed a lack of specific data, including a registered CAS number, for this particular thioether. To provide a thorough and technically accurate guide as requested, the focus has been shifted to its close and well-documented oxygen analog, 2,3-Dichloroanisole. This compound shares the same dichlorophenyl scaffold and serves as a valuable subject for illustrating the principles of synthesis, reactivity, and application relevant to substituted aromatic ethers.

Executive Summary

2,3-Dichloroanisole is a chlorinated aromatic ether that serves as a crucial building block in organic synthesis and as an intermediate in the production of various agrochemicals and specialty chemicals. Its specific substitution pattern dictates its reactivity, making it a subject of interest for researchers in synthetic and medicinal chemistry. This guide provides an in-depth analysis of its physicochemical properties, validated synthesis protocols, key applications, and essential safety and handling procedures. The methodologies and insights presented herein are designed to support researchers, chemists, and drug development professionals in leveraging this compound for their specific applications.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development. These characteristics determine its solubility, reactivity, and the analytical methods required for its identification and quantification.

Key Properties

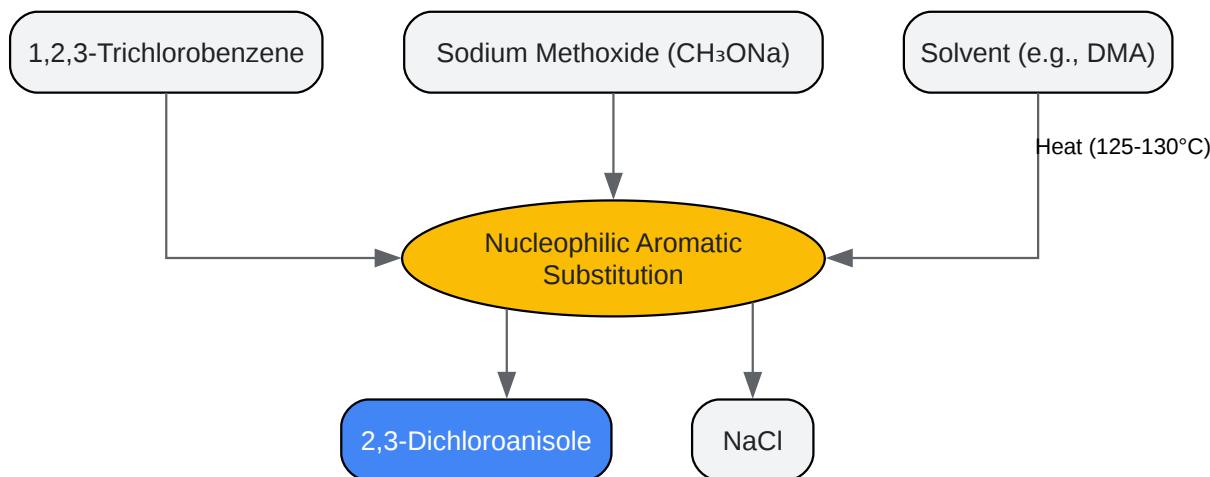
The quantitative data for 2,3-Dichloroanisole are summarized in the table below for easy reference.

Property	Value	Source(s)
CAS Number	1984-59-4	[1] [2]
Molecular Formula	C ₇ H ₆ Cl ₂ O	[1] [2]
Molecular Weight	177.03 g/mol	[1] [2]
Appearance	Off-white to brownish crystalline solid	[1] [3]
Melting Point	31-33 °C (lit.)	[3]
Boiling Point	115-116 °C at 12 mmHg	[3]
Solubility	Soluble in chloroform, methanol, and toluene.	[1] [4]
Water Solubility	86.9 mg/L	[3]

Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation and purity assessment.

- ¹H NMR (CDCl₃): The proton NMR spectrum provides characteristic signals for the aromatic protons and the methoxy group protons. The aromatic region typically shows a complex multiplet pattern due to the chlorine substitution. The methoxy group appears as a sharp singlet around 3.89 ppm.[\[5\]](#)[\[6\]](#)
- ¹³C NMR: The carbon NMR spectrum shows distinct signals for each of the seven carbon atoms in the molecule, providing confirmation of the substitution pattern.[\[7\]](#)
- Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms, with a prominent molecular ion peak (M⁺) cluster around m/z 176, 178, and 180.[\[7\]](#)


Synthesis and Mechanistic Considerations

The synthesis of 2,3-dichloroanisole can be achieved through nucleophilic aromatic substitution (SNAr) reactions. The choice of starting material and reaction conditions is critical for achieving high yield and purity, as isomeric products can be a significant challenge.

Synthesis from 1,2,3-Trichlorobenzene

A common and effective method involves the reaction of 1,2,3-trichlorobenzene with sodium methoxide.^{[4][8]} The methoxide ion displaces one of the chlorine atoms. The reaction's regioselectivity is influenced by the electronic effects of the chlorine substituents.

Diagram 1: Synthesis of 2,3-Dichloroanisole

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 2,3-dichloroanisole.

Experimental Protocol: Synthesis via SNAr

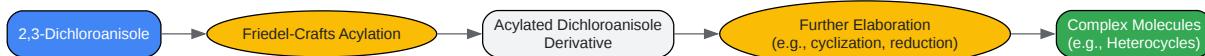
This protocol is adapted from established procedures.^{[4][8]}

- Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, dissolve 1,2,3-trichlorobenzene (1 mole) in dimethylacetamide (DMA, 600 mL).

- Heating: Heat the stirred solution to 125 °C.
- Reagent Addition: Slowly add a 25% solution of sodium methoxide in methanol (approx. 1.25 moles) to the reaction mixture. The rate of addition should be controlled to maintain the reaction temperature between 125-130 °C.
 - Causality Insight: Maintaining a high temperature is crucial to overcome the activation energy for the SNAr reaction on the deactivated aromatic ring. The slow addition of the nucleophile prevents temperature fluctuations and potential side reactions.
- Reaction Completion: After the addition is complete, maintain the temperature at 130 °C for an additional 30 minutes to ensure the reaction goes to completion.
- Workup: Cool the mixture, dilute with a significant volume of water, and perform an extraction with toluene (2 x volume of the aqueous layer).
- Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the toluene by rotary evaporation.
- Final Product: Purify the residue by vacuum distillation to yield 2,3-dichloroanisole (boiling point ~140 °C at 29 mmHg).[4]
 - Self-Validation: The purity of the final product should be confirmed by Gas Chromatography (GC) and its identity verified by ¹H NMR and mass spectrometry.

Applications in Research and Drug Development

While not a drug itself, 2,3-dichloroanisole's structure makes it a valuable intermediate for building more complex molecules, particularly in the agrochemical and pharmaceutical sectors.


Agrochemicals

2,3-Dichloroanisole has been identified as a volatile organic compound with activity as an attractant for certain insect species, leading to its use in pesticide formulations.[3] Its mechanism of action in some applications is suggested to involve the inhibition of sodium channels in the nerve cell membranes of insects, leading to paralysis.[3]

Intermediate in Organic Synthesis

The primary value of 2,3-dichloroanisole lies in its utility as a chemical intermediate. The chlorine atoms can be further substituted, and the aromatic ring can undergo electrophilic substitution reactions, such as Friedel-Crafts acylation. For example, it can be acylated to introduce a keto group, which then serves as a handle for further molecular elaboration.^[9]

Diagram 2: Role as a Synthetic Intermediate

[Click to download full resolution via product page](#)

Caption: Synthetic utility of 2,3-dichloroanisole.

This reactivity allows for the construction of more complex scaffolds that may possess biological activity. The dichloro-substitution pattern provides a specific steric and electronic environment that can be exploited in the design of molecules targeted for specific biological receptors.

Safety, Handling, and Disposal

Proper handling of chlorinated aromatic compounds is paramount to ensure laboratory safety.

Hazard Identification

2,3-Dichloroanisole is classified with the following hazards:

- H302: Harmful if swallowed.^{[7][10]}
- H315: Causes skin irritation.^{[7][10]}
- H319: Causes serious eye irritation.^{[7][10]}
- H335: May cause respiratory irritation.^{[7][10]}

Recommended Handling Procedures

- Engineering Controls: Always handle this compound in a well-ventilated laboratory fume hood.
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[\[11\]](#)[\[12\]](#)
- First Aid:
 - Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[\[12\]](#)
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[\[12\]](#)
 - Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[\[13\]](#)
 - Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[\[13\]](#)

Disposal

Dispose of 2,3-dichloroanisole and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or the environment.[\[12\]](#)

Conclusion

2,3-Dichloroanisole is a valuable and versatile chemical intermediate with established synthesis routes and clear applications, particularly in the preparation of more complex molecules for agrochemical and research purposes. Its well-defined physicochemical properties and reactivity profile, combined with a clear understanding of its handling requirements, enable researchers to use it effectively and safely. This guide has consolidated the critical technical information required to support its use in a professional research and development setting.

References

- Alachem Co., Ltd. (n.d.). 1984-59-4 | 2,3-Dichloroanisole.

- PrepChem.com. (n.d.). Synthesis of 2,3-dichloroanisole.
- PrepChem.com. (n.d.). Synthesis of 2,3-dichloro-4-(6-bromohexanoyl)anisole.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16126, 2,3-Dichloroanisole.
- Google Patents. (n.d.). US4057585A - Method of preparing 2,3-dichloroanisole.
- SIELC Technologies. (2018, February 16). 2,3-Dichloroanisole.
- Google Patents. (n.d.). CA1081260A - Method of preparing 2,3-dichloroanisole.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dichloroanisole.
- Google Patents. (n.d.). CN102964225A - Preparation method of 2, 3-dichloroanisole.
- SpectraBase. (n.d.). 2,3-Dichloroanisole - Optional[¹H NMR] - Spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. dev.usbio.net [dev.usbio.net]
- 2. 1984-59-4 | 2,3-Dichloroanisole - Alachem Co., Ltd. [alachem.co.jp]
- 3. 2,3-DICHLOROANISOLE | 1984-59-4 [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. 2,3-DICHLOROANISOLE(1984-59-4) ¹H NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 2,3-Dichloroanisole | C7H6Cl₂O | CID 16126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US4057585A - Method of preparing 2,3-dichloroanisole - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- To cite this document: BenchChem. [Technical Guide: Properties, Synthesis, and Applications of 2,3-Dichloroanisole]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1597087#2-3-dichlorothioanisole-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com